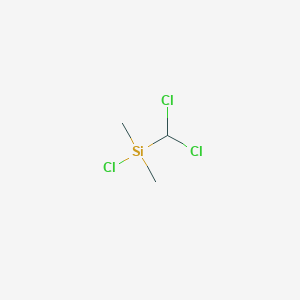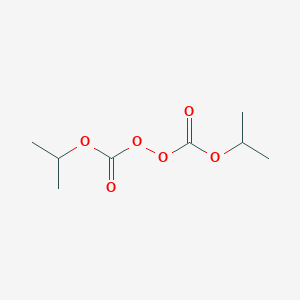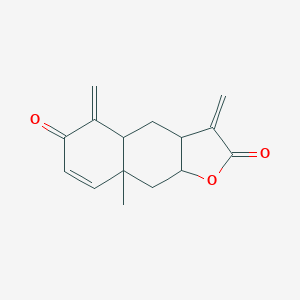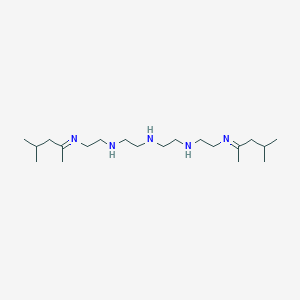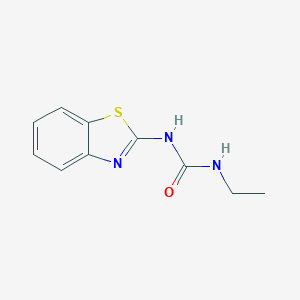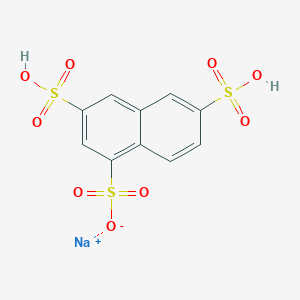![molecular formula C25H24N2O6 B094132 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid CAS No. 18969-60-3](/img/structure/B94132.png)
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid
Overview
Description
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine and pharmaceuticals. This compound belongs to the family of benzamides, which are known for their diverse pharmacological activities.
Mechanism Of Action
The exact mechanism of action of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid may also work by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.
Biochemical And Physiological Effects
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity and side effects.
Future Directions
There are a number of potential future directions for research on 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its effectiveness in vivo and its potential side effects. Another area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its effectiveness in animal models and its potential side effects. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid for its various potential applications.
Scientific Research Applications
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
18969-60-3 |
|---|---|
Product Name |
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
Molecular Formula |
C25H24N2O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-26(24(30)32-17-20-8-4-2-5-9-20)27(16-19-12-14-22(15-13-19)23(28)29)25(31)33-18-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,28,29) |
InChI Key |
SQVPOIYOTJPEAF-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

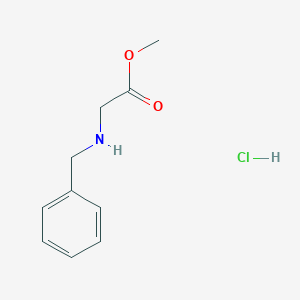
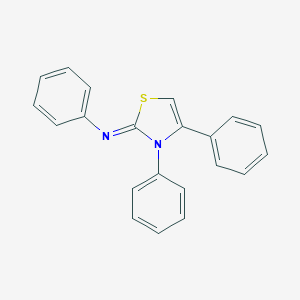
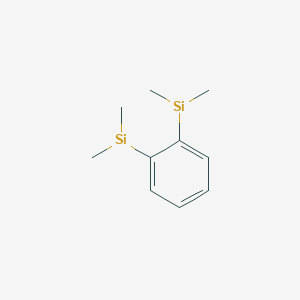
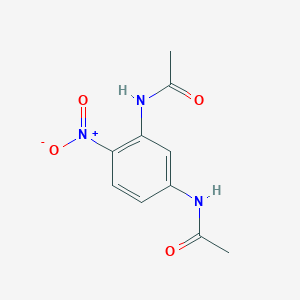
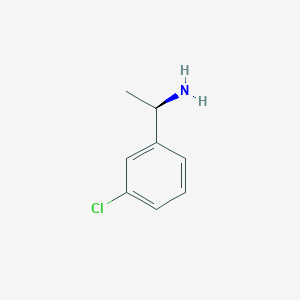
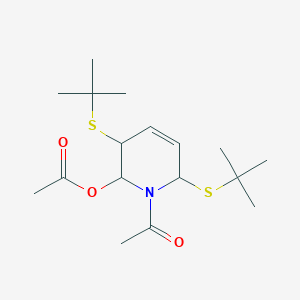
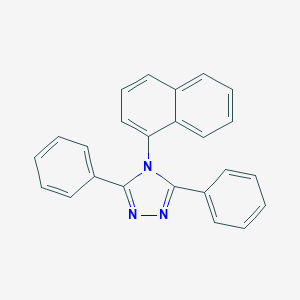
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
